N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Description
N-{[4-(4-Fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative characterized by a fluorophenyl group at position 4, a sulfanylidene (C=S) group at position 5, and a 3-methylbenzamide substituent on the triazole ring. The sulfanylidene group and aromatic substitutions play critical roles in modulating electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-11-3-2-4-12(9-11)16(23)19-10-15-20-21-17(24)22(15)14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGCAJCLHFTMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C_{13}H_{12}F N_{3}OS, with a molecular weight of 273.32 g/mol. The compound features a triazole ring, which is known for its varied biological activities.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. In particular:
- Mechanism of Action : Triazoles often inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
- Case Study : A study demonstrated that derivatives similar to this compound showed effective inhibition against various fungal strains, including Candida albicans and Aspergillus niger.
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Research Findings : In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Caspase activation |
| MCF-7 (Breast Cancer) | 20 | Modulation of Bcl-2 family proteins |
Anti-inflammatory Activity
This compound has also shown promise in reducing inflammation:
- Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Computational Studies
In silico studies have been conducted to predict the biological activity and pharmacokinetic properties of this compound:
- Molecular Docking : Docking studies suggest strong binding affinity to various targets involved in cancer and inflammatory pathways.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| CXCR4 | -9.8 |
| COX-2 | -8.5 |
Comparison with Similar Compounds
Core Triazole Modifications
The target compound shares a 1,2,4-triazole core with several analogs but differs in substituent patterns:
Key Observations :
Tautomeric Behavior
The target compound exists predominantly in the thione tautomeric form (C=S), as confirmed by IR spectra showing νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands (~2500–2600 cm⁻¹) . This contrasts with analogs like the compound in , which retains a sulfanyl (SH) group, favoring thiol tautomerism under certain conditions.
Comparative Yields and Challenges :
Antimicrobial Potential
- The target compound’s fluorophenyl and sulfanylidene groups are associated with antibacterial activity, similar to analogs in .
- N-[(4-Amino-5-sulfanylidene...)-methyl]-4-methylbenzamide demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting that amino groups enhance activity.
Anticancer Activity
Triazole derivatives with electron-withdrawing groups (e.g., -F, -Cl) show promising cytotoxicity. For example, the compound in (with a 4-chlorobenzenesulfonamide group) exhibited IC₅₀ = 1.5 µM against breast cancer cells, likely due to enhanced electrophilicity.
Physical and Spectral Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
